N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide is an organic compound classified under the group of benzamides, characterized by the presence of a fluorophenoxy group and a methoxy group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound can be sourced from chemical databases such as PubChem and BenchChem, where it is cataloged with detailed information regarding its structure, properties, and synthesis methods.
N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide falls under the category of benzamide derivatives, which are known for their diverse biological activities. Its molecular formula is , and it has a molecular weight of approximately 287.32 g/mol.
The synthesis of N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide typically involves the reaction of 4-fluorophenol with 2-bromoethyl-3-methoxybenzoate. The reaction is carried out in the presence of a suitable base such as potassium carbonate to facilitate nucleophilic substitution.
This method allows for the formation of the desired benzamide with good yields.
The molecular structure of N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide can be represented using various structural formulas:
InChI=1S/C16H18FNO2/c1-19-14-10-8-13(9-11-14)15(20)17-12-6-4-5-7-12/h4-11H,12H2,1-3H3,(H,20)COC1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)FN-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide can participate in various chemical reactions typical for benzamide derivatives:
The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine atom and the methoxy group, which modulates its electrophilicity and nucleophilicity.
The mechanism by which N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide exerts its biological effects is primarily through interactions with specific receptors or enzymes. The fluorophenyl group enhances binding affinity to target proteins, while the methoxy group may influence solubility and permeability across biological membranes.
Research indicates that compounds with similar structures have shown activity against inflammatory pathways and may act as inhibitors for certain kinases involved in cancer progression.
N-(2-(4-fluorophenoxy)ethyl)-3-methoxybenzamide has potential applications in:
CAS No.: 3009-34-5
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3
CAS No.: 511-37-5